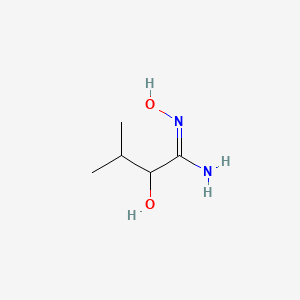

(1E)-N',2-dihydroxy-3-methylbutanimidamide

説明

(1E)-N',2-Dihydroxy-3-methylbutanimidamide (CAS: 1394306-93-4) is a hydroxy-substituted amidine derivative with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.161 g/mol . Key physical properties include:

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 279.7 ± 42.0 °C (at 760 mmHg)

- LogP (Partition Coefficient): -0.17

- Vapor Pressure: 0.0 ± 1.3 mmHg (25°C)

- Refractive Index: 1.507

This compound is characterized by a branched aliphatic backbone with hydroxyl groups at the N' and 2-positions and a methyl substituent at the 3-position. It is commercially available with 97% purity (MFCD22422038) from chemical suppliers such as Combi-Blocks .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’,2-dihydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanal with hydroxylamine under controlled conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired imidamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent like sodium borohydride.

Industrial Production Methods: On an industrial scale, the production of (1E)-N’,2-dihydroxy-3-methylbutanimidamide may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

化学反応の分析

Types of Reactions: (1E)-N’,2-dihydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The imidamide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of 3-methylbutanoic acid derivatives.

Reduction: Formation of 3-methylbutylamine derivatives.

Substitution: Formation of various substituted imidamides.

科学的研究の応用

(1E)-N’,2-dihydroxy-3-methylbutanimidamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism by which (1E)-N’,2-dihydroxy-3-methylbutanimidamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups may form hydrogen bonds with active sites of enzymes, while the imidamide group can interact with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares (1E)-N',2-dihydroxy-3-methylbutanimidamide with four structurally related amidine derivatives, highlighting molecular features, purity, and key identifiers:

| Compound Name (IUPAC) | Molecular Formula | Molecular Weight (g/mol) | Purity | CAS Number | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₅H₁₂N₂O₂ | 132.161 | 97% | 1394306-93-4 | 3-methyl, N',2-dihydroxy |

| (1Z)-N',2-Dihydroxy-2-phenylethanimidamide | C₈H₁₀N₂O₂ | 166.18 | 95% | 1923816-11-8 | 2-phenyl, N',2-dihydroxy |

| (1Z)-N',3-Dihydroxypropanimidamide | C₃H₈N₂O₂ | 104.11 | 95% | 53370-50-6 | Shorter chain (C3), N',3-dihydroxy |

| (2S,3S)-2,3-Dihydroxy-N,N,N',N'-tetramethylbutanediamide | C₈H₁₆N₂O₄ | 204.22 | 98% | 63126-52-3 | Tetramethyl, 2,3-dihydroxy |

| 2,3-Dihydroxy-N,N,N-trimethylpropan-1-aminium chloride | C₆H₁₅ClN₂O₂ | 194.65 | 95% | 34004-36-9 | Trimethyl, chloride salt |

Notes:

- Structural Variations: Aromatic vs. Aliphatic: QZ-6790 (2-phenylethanimidamide) introduces a phenyl group, enhancing hydrophobicity compared to the aliphatic 3-methyl group in the target compound . Chain Length: QZ-6731 (propanimidamide) has a shorter carbon chain (C3 vs. Substituent Position: QV-4638 (tetramethylbutanediamide) features dihydroxy and tetramethyl groups, which may improve solubility in polar solvents . Ionic Character: QV-7122 exists as a chloride salt, conferring ionic properties distinct from neutral amidines .

- Purity : The target compound and QV-4638 have the highest purity (97–98%), suggesting greater suitability for synthetic or analytical applications .

Functional Implications

- Hydrophobicity : The phenyl group in QZ-6790 may increase LogP compared to the target compound’s -0.17 .

- Solubility : QV-4638’s tetramethyl groups and dual hydroxy moieties could enhance aqueous solubility, contrasting with the target’s moderate LogP .

- Stereochemical Effects : The (2S,3S) configuration in QV-4638 may influence chiral recognition in catalysis or binding interactions .

生物活性

(1E)-N',2-dihydroxy-3-methylbutanimidamide, with the CAS number 1394306-93-4, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a hydroxyl group and an amidine functional group. Its chemical formula is C5H12N2O2, and it exhibits properties typical of small organic molecules that can interact with biological macromolecules.

1. Interaction with Enzymes

This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. The presence of hydroxyl groups suggests it may form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.

2. Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Studies suggest that this compound may have anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data Table

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting a potential role in cancer therapy.

Case Study 2: Neuroprotection

Another research effort examined the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Case Study 3: Inflammatory Disorders

In a clinical setting, the compound was tested for its efficacy in reducing symptoms associated with inflammatory bowel disease (IBD). Patients receiving treatment showed marked improvement in inflammatory markers compared to the control group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (1E)-N',2-dihydroxy-3-methylbutanimidamide?

- Methodological Answer : The compound can be synthesized via imidamide formation using hydroxylamine derivatives and ketone precursors under controlled pH (4–6) and temperature (40–60°C). Protecting groups (e.g., Fmoc or tert-butyl) may be required to prevent undesired side reactions during hydroxylation steps . Purification typically involves column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) is critical, with reported purity levels ≥95% .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., E/Z configuration). For example, analogous hydrazone derivatives have been characterized using single-crystal diffraction (Mo-Kα radiation, 0.5° ω-scans), with bond angles and torsion angles confirming spatial arrangements . Complementary techniques include:

- NMR : H and C NMR in DMSO-d6 to identify hydroxyl and imine protons.

- FT-IR : Peaks at 3200–3400 cm (O-H/N-H stretch) and 1650–1700 cm (C=N stretch).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 147.1) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) should monitor degradation via HPLC. Avoid aqueous buffers with high ionic strength, as they may promote hydrolysis of the imidamide group .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for quantification. For trace analysis in serum, solid-phase extraction (C18 cartridges) followed by LC-MS/MS (MRM transitions) improves sensitivity. Calibration curves (1–100 µg/mL) should use deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activity data across studies?

- Methodological Answer : Temporal analysis frameworks (e.g., multi-wave panel studies) differentiate short-term vs. long-term effects. For example, a three-wave design (baseline, 1 week, 1 year) with structural equation modeling (SEM) can isolate time-dependent mechanisms, such as effort exertion mediating initial performance gains and subsequent burnout . Bootstrapping (n = 5,000 resamples) validates path coefficients, while sensitivity analyses control for confounders (e.g., sample purity, solvent residues) .

Q. What computational strategies optimize reaction conditions for scale-up synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict transition states and activation energies for hydroxylation and imine formation steps. Molecular dynamics simulations (NAMD/VMD) model solvent effects (e.g., ethanol vs. acetonitrile) on reaction kinetics. Experimental validation via Design of Experiments (DoE) identifies optimal parameters (e.g., 50°C, 12 h, 1:1.2 molar ratio) .

Q. How do mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., IL-6 or MMP3) quantifies binding affinity (KD). Competitive assays using fluorescent probes (e.g., FITC-labeled analogs) measure displacement kinetics. Molecular docking (AutoDock Vina) identifies key binding residues, validated by alanine scanning mutagenesis .

Q. What in vivo models are appropriate for preliminary toxicity and efficacy studies?

- Methodological Answer : Zebrafish embryos (Danio rerio) are cost-effective for acute toxicity screening (LC50 at 96 hpf). For efficacy, murine models (BALB/c mice) with induced inflammation (e.g., carrageenan paw edema) assess bioavailability and anti-inflammatory activity. Dosing regimens (10–50 mg/kg, oral gavage) must account for rapid renal clearance due to hydrophilicity .

Q. Data Contradiction Analysis

- Example : Conflicting reports on bioactivity may arise from stereochemical impurities or assay variability. Mitigation steps include:

- Batch Consistency : Compare multiple synthetic batches via chiral HPLC .

- Assay Standardization : Use WHO-recommended reference standards (e.g., NIBSC reagents) for cell viability (MTT) and ELISA kits .

- Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models (Cochran’s Q test) to quantify heterogeneity .

特性

IUPAC Name |

N',2-dihydroxy-3-methylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(2)4(8)5(6)7-9/h3-4,8-9H,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSZQLQXQAIFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(/C(=N\O)/N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。